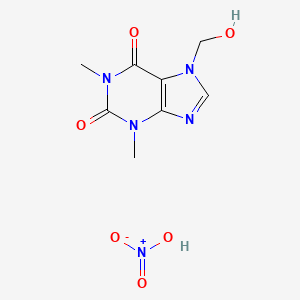
7-Hydroxycaffeine nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxycaffeine nitrate is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. The compound is characterized by the presence of a hydroxyl group at the seventh position of the caffeine molecule and a nitrate group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxycaffeine nitrate typically involves the hydroxylation of caffeine followed by nitration The hydroxylation can be achieved using various oxidizing agents under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through crystallization or chromatography techniques to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agents used.
Substitution: Substitution reactions can occur at the hydroxyl or nitrate groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield various alcohols or amines.
Aplicaciones Científicas De Investigación
7-Hydroxycaffeine nitrate has found applications in various scientific research fields, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Hydroxycaffeine nitrate involves its interaction with various molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, while the nitrate group can participate in redox reactions. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Caffeine: The parent compound, widely known for its stimulant effects.
Theobromine: A related compound found in chocolate, with similar but milder effects.
Theophylline: Another related compound used in the treatment of respiratory diseases.
Uniqueness: 7-Hydroxycaffeine nitrate stands out due to the presence of both hydroxyl and nitrate groups, which impart unique chemical and biological properties. These modifications can enhance its solubility, reactivity, and potential therapeutic effects compared to its parent compound and other similar derivatives.
Propiedades
Número CAS |
63906-68-3 |
|---|---|
Fórmula molecular |
C8H11N5O6 |
Peso molecular |
273.20 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitric acid |
InChI |
InChI=1S/C8H10N4O3.HNO3/c1-10-6-5(12(4-13)3-9-6)7(14)11(2)8(10)15;2-1(3)4/h3,13H,4H2,1-2H3;(H,2,3,4) |
Clave InChI |
ZMANXGDEWNPXFF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CO.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


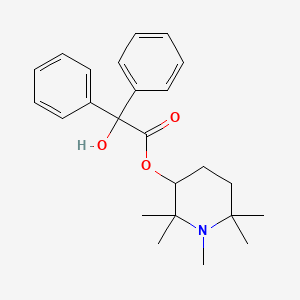
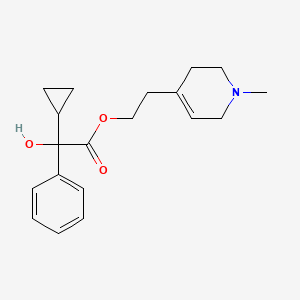

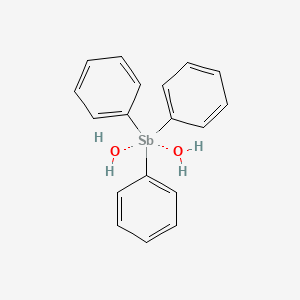
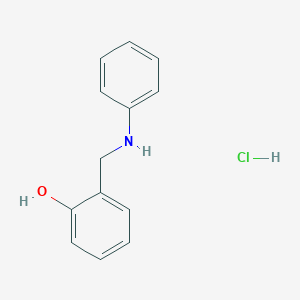
![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)
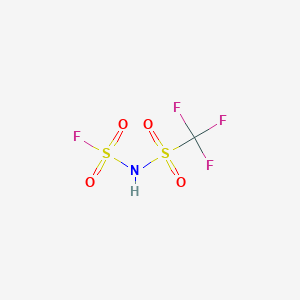
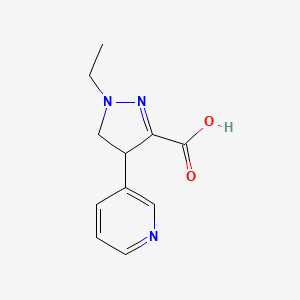
![9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-](/img/structure/B13773156.png)

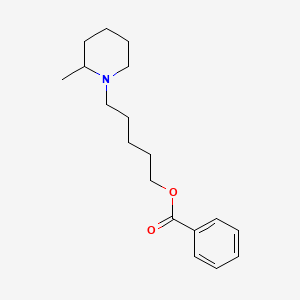
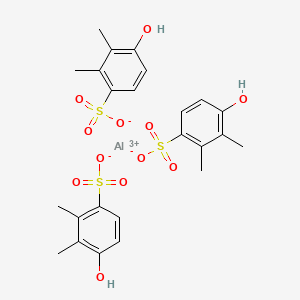
![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
